2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
Overview
Description
2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Diversity-Oriented Synthesis and Biological Screening
The synthesis of structurally diverse compounds using oxidative carbon-hydrogen bond activation and click chemistry facilitates the creation of libraries for biological screening against various targets. For instance, the work by Zaware et al. (2011) describes the synthesis of tetrahydropyrans substituted with triazoles through azide-alkyne click-chemistry reactions, highlighting the methodology's potential for generating compounds for bioactivity assessment (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).
Advanced Synthesis Techniques for Pyrazole Derivatives
Arbačiauskienė et al. (2011) utilized ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in palladium-catalyzed cross-coupling reactions to synthesize condensed pyrazoles, demonstrating a versatile approach for generating novel pyrazole-based structures. This method allows for the construction of complex molecules that could be of interest in various research applications (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
Green Synthesis Approaches
The development of solvent-free synthesis methods, as reported by Al-Matar et al. (2010), for pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines illustrates the industry's move towards more sustainable and environmentally friendly chemical processes. These methods not only reduce the environmental footprint but also enhance the efficiency of the synthesis process (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
Corrosion Inhibition for Industrial Applications
Research by Dohare et al. (2017) on pyranpyrazole derivatives as corrosion inhibitors for mild steel in industrial pickling processes combines organic synthesis with applied industrial chemistry. This study shows the potential of pyrazole derivatives in protecting metal surfaces, providing a bridge between organic chemistry and industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).
Crystallographic Studies for Structural Elucidation
The determination of crystal structures, as Kumar et al. (2018) have shown, is crucial for understanding the molecular geometry and potential interaction sites of pyrazole derivatives. Such studies are fundamental for drug design and material science, providing insights into the molecular basis of compound functionality (Kumar, Banerjee, Brahmachari, & Gupta, 2018).
Properties
IUPAC Name |
2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-2-13-8(9(10)11)6-5-14-4-3-7(6)12-13/h2-5H2,1H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEXCSXOHCLGOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2COCCC2=N1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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